Potassium dodecahydrodecaborate hydrate
Description
Properties
InChI |
InChI=1S/B10.2K.H2O/c1-2-4-6-8-10-9-7-5-3-1;;;/h;;;1H2/q-2;2*+1; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHCLBNZKJKJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1[B][B][B][B][B-][B][B][B][B]1.O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B10H2K2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-77-4 | |
| Record name | Dodecaborate(2-), dodecahydro-, potassium (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Decahydrodecaborate Anions
Direct Synthesis Routes to the [B₁₀H₁₀]²⁻ Anion
The direct synthesis of the [B₁₀H₁₀]²⁻ anion can be achieved through several pathways, most notably through the pyrolytic transformation of simpler boron hydride precursors and through ion-exchange strategies.
Pyrolytic Transformations of Boron Hydride Precursors
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, represents a foundational method for the synthesis of higher boranes, including the [B₁₀H₁₀]²⁻ anion. This approach typically involves the controlled heating of simpler borane (B79455) or borohydride (B1222165) salts, leading to cluster expansion and the formation of the stable 10-vertex cage.
The pyrolysis of tetralkylammonium borohydrides, such as tetrabutylammonium (B224687) borohydride (Bu₄NBH₄), has been reported to yield the closo-decaborate anion, [B₁₀H₁₀]²⁻. researchgate.net The reaction conditions, including temperature, pressure, and the presence of catalysts or other reagents, are critical in directing the reaction towards the desired product and maximizing the yield. The formation of higher borane anions is highly sensitive to reaction conditions, including the presence of trace amounts of water. researchgate.net While specific, optimized conditions are often proprietary, the general principle involves the thermal condensation of smaller boron hydride units.
Table 1: Pyrolytic Synthesis of [B₁₀H₁₀]²⁻ Anion
| Precursor | General Conditions | Product | Reference |
|---|---|---|---|
| Tetrabutylammonium borohydride (Bu₄NBH₄) | Pyrolysis at elevated temperatures in an inert atmosphere. | (Bu₄N)₂[B₁₀H₁₀] | researchgate.net |
Ion-Exchange Synthesis Strategies
Ion-exchange chromatography is a powerful technique that can be employed to modify the cation associated with the [B₁₀H₁₀]²⁻ anion. While not a direct synthesis of the borane cage itself, this method is crucial for preparing a variety of salts with different physical and chemical properties. The underlying principle involves the reversible exchange of ions between a solid phase (the ion-exchange resin) and a liquid phase (the solution containing the salt). harvardapparatus.com
In a typical application, a solution containing a salt of the [B₁₀H₁₀]²⁻ anion, for instance, the tetrabutylammonium salt, can be passed through a cation-exchange resin that has been pre-loaded with the desired cation, such as potassium (K⁺). The tetrabutylammonium ions are retained by the resin, while the potassium ions are released into the solution, forming potassium decahydrodecaborate. This method allows for the straightforward preparation of a wide range of alkali, alkaline earth, and other metallic salts of the decahydrodecaborate anion.
Table 2: Conceptual Ion-Exchange Process for [B₁₀H₁₀]²⁻ Salts
| Starting Salt | Ion-Exchange Resin (Form) | Eluted Salt |
|---|---|---|
| (R₄N)₂[B₁₀H₁₀] | Cation-exchange resin (K⁺ form) | K₂[B₁₀H₁₀] |
| (R₄N)₂[B₁₀H₁₀] | Cation-exchange resin (Na⁺ form) | Na₂[B₁₀H₁₀] |
Preparation of Hydrated Salts of Decahydrodecaborate
Hydrated salts of the decahydrodecaborate anion, such as potassium dodecahydrodecaborate hydrate (B1144303) (K₂[B₁₀H₁₀]·nH₂O), can be prepared by crystallization from aqueous solutions. Following the synthesis of an aqueous solution of the desired salt, for example, via an ion-exchange method as described above, the hydrated crystalline solid can be obtained by controlled evaporation of the solvent or by altering the temperature to decrease the salt's solubility. The number of water molecules of hydration (n) in the final product can vary depending on the crystallization conditions, such as temperature and humidity. The existence of potassium dodecahydrodecaborate hydrate is confirmed by its unique CAS number and molecular formula. chemicalbook.com
Advanced Synthetic Approaches to Substituted Derivatives
The chemical inertness of the [B₁₀H₁₀]²⁻ cage allows for a rich derivatization chemistry, where the hydrogen atoms on the boron cage can be substituted with a variety of functional groups without disrupting the core structure.
Halogenation of the [B₁₀H₁₀]²⁻ Cage
The hydrogen atoms of the [B₁₀H₁₀]²⁻ anion can be readily replaced by halogen atoms (F, Cl, Br, I) through reactions with elemental halogens or other halogenating agents. Perhalogenated derivatives, such as [B₁₀Cl₁₀]²⁻ and [B₁₀Br₁₀]²⁻, have been synthesized by treating the parent [B₁₀H₁₀]²⁻ anion with the corresponding elemental halogen. These reactions often proceed to completion, yielding fully substituted cages. The halogenated derivatives exhibit altered chemical and physical properties compared to the parent anion, including changes in solubility, stability, and electronic properties.
Table 3: Halogenated Derivatives of the [B₁₀H₁₀]²⁻ Anion
| Halogenating Agent | Product |
|---|---|
| Chlorine (Cl₂) | [B₁₀Cl₁₀]²⁻ |
| Bromine (Br₂) | [B₁₀Br₁₀]²⁻ |
Introduction of Organic and Inorganic Functional Groups
A wide array of organic and inorganic functional groups can be attached to the [B₁₀H₁₀]²⁻ cage, leading to a vast library of substituted derivatives with tailored properties. These functionalization reactions can proceed through various mechanisms, including electrophile-induced nucleophilic substitution.
For instance, the reaction of the [B₁₀H₁₀]²⁻ anion with nucleophiles such as cyclic ethers, thioethers, and nitriles can be facilitated by the presence of Lewis acids, which act as electrophilic inductors. researchgate.net This approach allows for the controlled introduction of one or two exopolyhedral substituents. researchgate.net Furthermore, acid-induced opening of the closo-cage can lead to the formation of nido-B₁₀H₁₃ derivatives, which can then be further functionalized. mdpi.comnih.gov
The introduction of carbonyl groups has been achieved, yielding derivatives like [2-B₁₀H₉CO]⁻, which can serve as a versatile building block for further reactions, such as nucleophilic addition with Grignard reagents to form acyl derivatives. Amine derivatives, such as [2-B₁₀H₉NH₃]⁻, can also be synthesized, providing a handle for further modification, for example, through the formation of Schiff bases.
Table 4: Examples of Functionally Substituted [B₁₀H₁₀]²⁻ Derivatives
| Reagent(s) | Functional Group Introduced | Example Derivative | Reference |
|---|---|---|---|
| Lewis Acid + Cyclic Ether | Alkoxy | [2-B₁₀H₉OR]²⁻ | researchgate.net |
| Acid + Acetonitrile, then Hydrolysis | Amine | [2-B₁₀H₉NH₃]⁻ | |
| Grignard Reagent (RMgX) on [2-B₁₀H₉CO]⁻ | Acyl | [2-B₁₀H₉COR]²⁻ |
Regioselective Synthesis Techniques
The functionalization of the closo-decahydrodecaborate anion ([B₁₀H₁₀]²⁻) presents a significant challenge in boron cluster chemistry due to the high thermal and chemical stability of its exopolyhedral boron-hydrogen (B-H) bonds. researchgate.netmdpi.comresearchgate.net Achieving regioselectivity—the controlled substitution at specific boron atom positions—is crucial for designing novel materials and therapeutic agents. The decaborate cage has two distinct types of boron vertices: two apical (positions 1 and 10) and eight equatorial (positions 2 through 9). These positions exhibit different electronic properties and reactivity, which can be exploited for regioselective synthesis. Direct functionalization, such as alkylation or acylation, of the [B₁₀H₁₀]²⁻ cage is generally not feasible; therefore, synthesis strategies rely on the use of activated precursors or specific reaction mechanisms that favor substitution at either the apical or equatorial sites. mdpi.com
Apical Substitution via Diazonium Precursors
One of the most effective methods for achieving regioselective functionalization at the apical position is through the use of the diazonium derivative, [1-B₁₀H₉N₂]⁻. This precursor allows for the selective introduction of various nucleophiles at the B(1) position. For instance, the reaction of [1-B₁₀H₉N₂]⁻ with hydroxide (B78521) ions (OH⁻) yields the corresponding 1-hydroxy derivative, [1-B₁₀H₉OH]²⁻, in high yield. researchgate.net Similarly, this precursor can be used to introduce other functionalities.
Equatorial Substitution Strategies
Functionalization at the equatorial positions is often achieved using different precursors and mechanisms that favor substitution at the B(2) vertex.
Carbonyl and Nitrilium Precursors: The carbonyl derivative [2-B₁₀H₉C≡O]⁻ and the nitrilium derivative [2-B₁₀H₉N≡CCH₃]⁻ serve as key intermediates for introducing functional groups at an equatorial site. mdpi.com The carbonyl group in [2-B₁₀H₉C≡O]⁻ is susceptible to nucleophilic attack. For example, it can react with Grignard reagents (RMgBr) in a selective manner to functionalize the cage. mdpi.com It can also be coupled with amine groups, such as those on aminopropylsilyl linkers, to form stable amide bonds, connecting the boron cluster to other molecular entities like polyoxometalates. nih.gov
Electrophilic-Induced Nucleophilic Substitution (EINS): The Electrophilic-Induced Nucleophilic Substitution (EINS) mechanism provides another pathway for regioselective functionalization, primarily at the equatorial positions. This process involves the protonation of the [B₁₀H₁₀]²⁻ anion to form a [B₁₀H₁₁]⁻ intermediate. mdpi.com This is followed by the elimination of H₂ to generate a highly reactive [B₁₀H₉]⁻ species. This intermediate then readily reacts with a nucleophile. For example, the reaction with acetic acid proceeds through this mechanism to form [B₁₀H₉OCOCH₃]²⁻, with a preference for substitution at the equatorial position. mdpi.com This method has also been successfully applied to synthesize disubstituted derivatives, such as [2,6-B₁₀H₈O₂CC₆H₅]⁻ from the interaction of [B₁₀H₁₁]⁻ and benzoic acid. mdpi.com
Aryliodonium Zwitterions: Zwitterionic aryliodonium derivatives of closo-borates are versatile intermediates for the regioselective functionalization of the boron cluster. researchgate.net These compounds are typically formed by the direct aryliodination of the [B₁₀H₁₀]²⁻ anion. The aryliodonium group acts as an excellent leaving group, facilitating nucleophilic substitution at the boron atom to which it is attached. This two-step process—aryliodination followed by substitution—serves as a regioselective activation of a B-H bond for reaction with a wide range of nucleophiles. researchgate.net
The following tables summarize the key regioselective synthesis techniques for the decahydrodecaborate anion.
| Precursor | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| [1-B₁₀H₉N₂]⁻ | OH⁻ (Hydroxide ion) | [1-B₁₀H₉OH]²⁻ | Apical (1-position) | researchgate.net |
| [1-B₁₀H₉N₂]⁻ | SH⁻ (Hydrosulfide ion) | [1-B₁₀H₉(SH)]²⁻ | Apical (1-position) | researchgate.net |
| [1-B₁₀H₉N₂]⁻ | OR⁻ (Alkoxide ions) | [1-B₁₀H₉OR]²⁻ | Apical (1-position) | researchgate.net |
| Method | Precursor/Intermediate | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Carbonyl Chemistry | [2-B₁₀H₉C≡O]⁻ | Grignard Reagents (RMgBr) | [2-B₁₀H₉C(O)R]²⁻ | Equatorial (2-position) | mdpi.com |
| EINS | [B₁₀H₁₀]²⁻ → [B₁₀H₉]⁻ | Acetic Acid (CH₃COOH) | [2-B₁₀H₉OCOCH₃]²⁻ | Equatorial (2-position) | mdpi.com |
| EINS | [B₁₀H₁₁]⁻ → [B₁₀H₉]⁻ | Benzoic Acid (C₆H₅COOH) | [2,6-B₁₀H₈(O₂CC₆H₅)]⁻ | Equatorial (2,6-positions) | mdpi.com |
| Halogenation | [B₁₀H₁₀]²⁻ | Cl₂, Br₂, I₂ | [B₁₀X₁₀]²⁻ (X=Cl, Br, I) | Perhalogenation (all positions) | acs.org |
Advanced Structural Elucidation and Solid State Chemistry
Crystallographic Investigations
X-ray diffraction is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. mdpi.com Both single-crystal and powder X-ray diffraction methods are employed to unveil the structural details of dodecahydrodecaborate salts, including their polymorphism and phase behavior.
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural data for crystalline materials, offering precise atomic coordinates, bond lengths, and bond angles. nih.gov While a detailed SCXRD study specifically for potassium dodecahydrodecaborate hydrate (B1144303) (K₂[B₁₀H₁₀]·xH₂O) is not widely documented in seminal literature, extensive research on isostructural and analogous M₂[B₁₀H₁₀]·xH₂O systems, particularly with divalent metal cations, provides critical insights into the expected structural motifs.
Studies on transition-metal(II) decahydro-closo-decaborate hydrates, such as [M(H₂O)₆][B₁₀H₁₀]·2H₂O (where M = Fe, Co, Ni, Mn, Zn), reveal that these compounds are often isostructural, crystallizing in the monoclinic space group C2/c. researchgate.net In these structures, the metal cation is typically coordinated octahedrally by six water molecules, forming a [M(H₂O)₆]²⁺ complex. These hydrated cations and the [B₁₀H₁₀]²⁻ anions are then arranged in the crystal lattice, with additional water molecules (crystal water) occupying interstitial spaces. researchgate.net The structure is stabilized by a network of hydrogen bonds between the coordinated and interstitial water molecules, as well as non-classical dihydrogen bonds between the water molecules and the [B₁₀H₁₀]²⁻ anions. researchgate.net
Similarly, a study on Sn(H₂O)₃[B₁₀H₁₀] showed that the Sn²⁺ cation is coordinated by three water molecules and by hydridic hydrogen atoms from three neighboring boron clusters. These examples underscore a common structural theme: the crystal lattice is an extended assembly of hydrated cations, closo-borate anions, and often interstitial water molecules, all interconnected by various hydrogen and dihydrogen bonding interactions.
Table 1: Illustrative Crystallographic Data for a Hydrated Decaborate System
The following table presents data for the representative compound [Zn(H₂O)₆][B₁₀H₁₀]·2H₂O, which demonstrates the typical structural features of hydrated metal decaborates. researchgate.net
| Parameter | Value |
| Chemical Formula | H₂₈B₁₀O₈Zn |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.318 |
| b (Å) | 9.993 |
| c (Å) | 12.186 |
| β (°) | 111.95 |
| Volume (ų) | 1729.1 |
| Z (Formula units/cell) | 4 |
Powder X-ray Diffraction for Polymorphism and Phase Transitions
Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and studying structural changes, such as polymorphism and phase transitions, in bulk samples. nih.govresearchgate.net Polymorphism, the ability of a substance to exist in multiple crystal structures, is a known phenomenon in alkali metal closo-borates. acs.org These different crystalline forms (polymorphs) can exhibit distinct physical properties.
PXRD studies have shown that alkali closo-borates can undergo temperature- and pressure-induced phase transitions. nih.gov For instance, anhydrous rubidium decahydro-closo-decaborate (Rb₂B₁₀H₁₀) undergoes a subtle structural transformation from a monoclinic (P2₁/n) to a triclinic (P-1) symmetry upon cooling from 250 K to 210 K. nist.gov Similarly, lithium decahydro-closo-decaborate (Li₂B₁₀H₁₀) exhibits a temperature-induced phase transition from its room-temperature α-polymorph to a high-temperature β-polymorph at approximately 361 °C. acs.org
These transitions are detected by changes in the PXRD patterns, where shifts in peak positions or the appearance/disappearance of diffraction peaks indicate a change in the crystal lattice. acs.orgnist.gov Such studies are crucial for understanding the structural stability and behavior of potassium dodecahydrodecaborate hydrate under various conditions.
Analysis of Intermolecular Interactions
The crystal structure of this compound is not merely a collection of ions and molecules but a complex supramolecular assembly held together by a hierarchy of non-covalent interactions.
A defining feature of hydrated closo-borate structures is the presence of dihydrogen bonds (DHBs). wikipedia.org A dihydrogen bond is an attractive interaction of the type X-Hδ⁺···Hδ⁻-Y, where a protonic hydrogen (Hδ⁺) bonded to an electronegative atom (like oxygen in water) interacts with a hydridic hydrogen (Hδ⁻) bonded to a less electronegative atom (like boron). wikipedia.org
The arrangement of ions and molecules in the solid state, or crystal packing, is dictated by the need to maximize favorable electrostatic interactions and achieve efficient space-filling. In this compound, the primary interactions are the strong electrostatic attractions between the K⁺ cations and the [B₁₀H₁₀]²⁻ anions.
The crystal structures of inorganic hydroborates can often be described using principles of sphere packing, where the large, quasi-spherical [B₁₀H₁₀]²⁻ anions form a lattice (e.g., hexagonal close-packed or cubic close-packed), and the smaller cations (K⁺) and water molecules occupy the interstitial sites. mdpi.com For example, the room temperature polymorph of anhydrous K₂B₁₀H₁₀ adopts a structure based on a hexagonal close packing (hcp) of the anions. mdpi.com
The final crystal structure is a delicate balance between the size and coordination preference of the cation, the shape of the anion, and the directional nature of the dihydrogen bonding network. nih.govbohrium.com The K⁺ ions are positioned to maximize their coordination with the negatively charged [B₁₀H₁₀]²⁻ cages and potentially with the oxygen atoms of the water molecules, while the entire network is further stitched together by the aforementioned dihydrogen bonds.
Solid-State Design and Crystal Engineering Principles
Crystal engineering is the rational design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.org The predictable and directional nature of both conventional hydrogen bonds and dihydrogen bonds makes closo-borate hydrates interesting targets for crystal engineering.
The [B₁₀H₁₀]²⁻ anion can be viewed as a robust supramolecular building block, or synthon. Its size, shape, and the availability of ten hydridic hydrogen atoms for dihydrogen bonding provide a scaffold for constructing complex architectures. By systematically varying the counterion (e.g., different alkali metals or organic cations), one can modulate the packing arrangement and, consequently, the material's properties. mdpi.com
The inclusion of water molecules adds another layer of control. The water can mediate interactions between cations and anions, form extensive hydrogen-bonded networks, and fill voids within the crystal lattice. The principles of crystal engineering can therefore be applied to design novel materials based on potassium dodecahydrodecaborate by leveraging the interplay of ionic coordination, dihydrogen bonding, and anion packing to create solids with specific topologies and properties. bohrium.com
Rational Design of Extended Structures Incorporating [B₁₀H₁₀]²⁻
The rational design of extended structures, such as coordination polymers and metal-organic frameworks (MOFs), hinges on the predictable assembly of molecular building blocks into well-defined architectures. The [B₁₀H₁₀]²⁻ anion, with its robust cage-like structure and diffuse negative charge, serves as an excellent polyatomic node for the construction of such extended networks.
The primary interactions exploited in the rational design of [B₁₀H₁₀]²⁻-based structures are ion-pairing, hydrogen bonding, and dihydrogen bonding. In the case of potassium dodecahydrodecaborate, the electrostatic interactions between the K⁺ cations and the [B₁₀H₁₀]²⁻ anions are fundamental to the crystal packing. In the anhydrous form, K₂[B₁₀H₁₀], the crystal structure reveals a pseudo-hexagonal packing of the [B₁₀H₁₀]²⁻ anions, with the potassium cations residing in the interstitial sites. This layered arrangement can be considered a foundational blueprint for the design of more complex, extended structures.
The introduction of water molecules of hydration offers a powerful tool for directing the assembly of extended structures. Water molecules can act as hydrogen-bond donors and acceptors, bridging between the [B₁₀H₁₀]²⁻ anions and coordinating to the potassium cations. This intricate network of hydrogen bonds can lead to the formation of multidimensional supramolecular architectures with distinct topologies and porosities. For instance, in many hydrated borate (B1201080) crystals, water molecules play a crucial role in stabilizing the crystal lattice by forming extensive hydrogen-bonding networks.
Table 1: Crystallographic Data for Anhydrous Potassium Dodecahydrodecaborate (K₂[B₁₀H₁₀])
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.2828 |
| b (Å) | 13.0218 |
| c (Å) | 6.6734 |
| β (°) | 93.754 |
| Volume (ų) | 892.4 |
| Z | 4 |
Modulation of Solid-State Properties via Crystal Engineering
Crystal engineering provides a powerful strategy for the fine-tuning of the solid-state properties of materials by controlling the arrangement of molecules in the crystal lattice. For this compound, crystal engineering approaches can be employed to modulate a range of properties, including thermal stability, solubility, and optical and electronic characteristics.
The degree of hydration is a key parameter that can be varied to modulate the solid-state properties. Different hydrates of a compound can exhibit distinct crystal structures, leading to variations in their physical properties. For example, the presence of water molecules in the crystal lattice can significantly influence the thermal stability of the compound. The dehydration process, which involves the removal of water molecules from the crystal lattice, is often associated with a phase transition to an anhydrous or a lower hydrate form, which can have different properties. The temperature at which dehydration occurs is a critical parameter that can be engineered by controlling the strength of the hydrogen bonds involving the water molecules.
The introduction of co-formers or guest molecules into the crystal lattice of this compound is another effective crystal engineering strategy. By co-crystallizing with other molecules, it is possible to create novel solid forms with modified properties. The choice of co-former is guided by its ability to form predictable non-covalent interactions, such as hydrogen bonds or dihydrogen bonds, with the [B₁₀H₁₀]²⁻ anion and the potassium cation. This approach can be used to alter the solubility of the compound, which is a crucial parameter in various applications.
Table 2: Key Interactions for Crystal Engineering of [B₁₀H₁₀]²⁻-Based Materials
| Interaction Type | Description | Potential Impact on Properties |
|---|---|---|
| Ion-Pairing | Electrostatic attraction between K⁺ and [B₁₀H₁₀]²⁻. | Fundamental to crystal packing and thermal stability. |
| Hydrogen Bonding | O-H···O bonds involving water molecules and B-H···O interactions. | Directs supramolecular assembly, influences hydration/dehydration temperatures. |
| Dihydrogen Bonding | B-H···H-O interactions between the anion and water molecules. | Provides directional control over the orientation of the borate clusters. |
| Guest Inclusion | Incorporation of co-formers or solvent molecules into the lattice. | Modifies solubility, thermal stability, and can introduce new functionalities. |
Spectroscopic Characterization of Electronic and Vibrational Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for probing the local atomic environments within a molecule. For potassium dodecahydrodecaborate hydrate (B1144303), both ¹¹B and ¹H NMR provide unique and complementary information regarding the structure and symmetry of the boron cage and the nature of the associated hydride and water protons.
The ¹¹B NMR spectrum of the dodecahydro-closo-decaborate anion, [B₁₀H₁₀]²⁻, is uniquely defined by its high symmetry. The anion possesses a bicapped square antiprismatic geometry (D₄d symmetry), which results in two chemically and structurally distinct types of boron atoms: two apical borons (Bₐₚ) situated at the poles of the cage and eight equatorial borons (Bₑq) forming the waist.
Consequently, the proton-decoupled ¹¹B NMR spectrum exhibits two distinct resonance signals, reflecting these two boron environments. The relative integration of these signals is in a 1:4 ratio, corresponding to the 2 apical and 8 equatorial boron atoms, respectively. In the proton-coupled spectrum, each of these signals appears as a doublet due to scalar coupling with the directly attached terminal hydrogen atom (¹J(¹¹B-¹H)).
The chemical shifts are sensitive to the electron density around the boron nuclei. The apical borons are in a different electronic environment compared to the equatorial ones, leading to their separate resonances. While exact chemical shifts can vary with solvent and concentration, the spectrum provides a clear fingerprint of the intact [B₁₀H₁₀]²⁻ cage.
| Boron Environment | Number of Atoms | Expected ¹¹B NMR Signal (¹H-Coupled) | Typical Chemical Shift Range (ppm) | Approximate ¹J(B-H) Coupling Constant (Hz) |
|---|---|---|---|---|
| Apical (Bₐₚ) | 2 | Doublet | +5 to -5 | 120 - 140 |
| Equatorial (Bₑq) | 8 | Doublet | -20 to -30 | 110 - 130 |
The ¹H NMR spectrum provides information on the hydride atoms bonded to the boron cage and the protons of the water molecules of hydration. Consistent with the D₄d symmetry of the anion, two distinct signals are expected for the cage hydrides, corresponding to the two apical hydrogens (Hₐₚ) and the eight equatorial hydrogens (Hₑq).
Due to coupling with the boron nuclei (both ¹¹B, I=3/2, and ¹⁰B, I=3), these resonances are typically broad. The signal for the protons of the water molecules of hydration usually appears as a single, often broad, peak whose chemical shift is sensitive to temperature, concentration, and the extent of hydrogen bonding within the crystal lattice. In deuterated solvents, this water peak can be identified by its exchange with D₂O.
| Proton Environment | Number of Atoms | Expected ¹H NMR Signal | Typical Chemical Shift Range (ppm vs. TMS) |
|---|---|---|---|
| Apical Hydride (Hₐₚ) | 2 | Broad multiplet/quartet | +2.0 to +4.0 |
| Equatorial Hydride (Hₑq) | 8 | Broad multiplet/quartet | -0.5 to +1.5 |
| Water of Hydration (H₂O) | Variable (2n) | Singlet (often broad) | +3.0 to +5.0 (solvent dependent) |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide detailed information about the B-H and B-B framework vibrations of the [B₁₀H₁₀]²⁻ anion and the characteristic modes of the water of hydration.
The vibrational spectrum of the [B₁₀H₁₀]²⁻ anion is characterized by distinct bands corresponding to B-H stretching, B-H bending, and complex B-B cage vibrations. The most prominent feature in the IR spectrum is typically the strong B-H stretching absorption. Due to the two different types of B-H bonds (apical and equatorial), this band is often broad or may show resolved components. The lower frequency region contains a complex set of absorptions corresponding to various B-H deformation modes and the vibrational modes of the boron skeleton itself.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| B-H Stretching (ν B-H) | 2400 - 2550 | Strong intensity in IR. Corresponds to the stretching of terminal boron-hydrogen bonds. |
| B-H Bending/Deformation (δ B-H) | 1000 - 1200 | Moderate intensity bands related to the bending and wagging of B-H bonds. |
| B-B Cage Vibrations | 600 - 1000 | Complex series of absorptions corresponding to the stretching and deformation of the boron framework. |
The presence of water of hydration in the crystal lattice of potassium dodecahydrodecaborate hydrate gives rise to characteristic vibrational bands. The most notable are the O-H stretching and H-O-H bending modes of the water molecules. The position and shape of the O-H stretching band are particularly sensitive to the strength of hydrogen bonding. researchgate.net
In the solid state, water molecules can form hydrogen bonds with the hydride ligands of the [B₁₀H₁₀]²⁻ anion (B-H···H₂O). This interaction leads to a broadening and a shift to lower frequencies (a red-shift) of the O-H stretching band compared to that of free water vapor. researchgate.net This provides direct spectroscopic evidence for the interaction between the water molecules and the anion, stabilizing the crystal structure.
| Vibrational Mode (Water) | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretching (ν O-H) | 3200 - 3600 | Broad, strong absorption in IR, indicative of hydrogen-bonded water molecules. |
| H-O-H Bending (δ H-O-H) | 1600 - 1650 | A sharp to moderately broad absorption of medium intensity. |
Photoelectron Spectroscopy and Electronic Structure Probing
The primary challenge in studying dianions with PES is the presence of a "Repulsive Coulomb Barrier" (RCB). This barrier arises from the long-range electrostatic repulsion between the departing photoelectron and the remaining negatively charged monoanion. An electron must possess sufficient kinetic energy to overcome this barrier to be detected, which complicates the interpretation of threshold ionization energies.
Theoretical studies based on density functional theory (DFT) and other computational methods provide a detailed picture of the molecular orbital (MO) arrangement in the [B₁₀H₁₀]²⁻ anion. semanticscholar.org The electronic structure is characterized by a set of highly delocalized skeletal MOs that are responsible for the exceptional stability of the boron cage, a phenomenon often described as three-dimensional aromaticity.
A hypothetical PES spectrum would probe the binding energies of electrons in these orbitals. The highest occupied molecular orbitals (HOMOs) are composed primarily of contributions from the boron cage framework. Ionization from these orbitals would correspond to the lowest energy features in the PES spectrum. Deeper-lying orbitals corresponding to the B-H sigma bonds would appear at higher electron binding energies. Such a spectrum would provide direct experimental validation of the theoretical MO models and quantify the electronic stability of this unique boron cluster. semanticscholar.org
Vertical and Adiabatic Detachment Energies
The intrinsic stability of the isolated [B₁₀H₁₀]²⁻ dianion in the gas phase is a critical aspect of its electronic structure. Theoretical calculations indicate that the isolated dianion is, in fact, energetically unstable with respect to electron loss. osti.gov This instability is quantified by its vertical detachment energy (VDE), which is the minimum energy required to remove an electron from the anion without allowing for the relaxation of the resulting neutral species' geometry. A negative VDE signifies that the anion is unstable in the gas phase.
High-level quantum chemical calculations (DLPNO-CCSD(T)) have determined the VDE of the isolated [B₁₀H₁₀]²⁻ dianion to be -0.17 eV. osti.gov The negative value confirms its instability and explains why it cannot be experimentally observed in the gas phase as a bare dianion. osti.gov
However, the [B₁₀H₁₀]²⁻ dianion can be stabilized through solvation, for instance, by water molecules. Experimental studies using negative ion photoelectron spectroscopy have successfully measured the VDEs of hydrated closo-decaborate clusters, [B₁₀H₁₀]²⁻·n(H₂O). The presence of even a single water molecule is sufficient to render the VDE positive, indicating stabilization of the dianion. osti.govpnnl.gov The first two water molecules, in particular, interact strongly with the anion through the formation of B-H···H-O dihydrogen bonds, significantly increasing the energy required to detach an electron. osti.govosti.gov
The table below presents the experimentally measured and theoretically calculated VDEs for the bare and hydrated [B₁₀H₁₀]²⁻ clusters. The adiabatic detachment energy (ADE), which represents the energy difference between the ground state of the anion and the ground state of the neutral species (allowing for geometric relaxation), is more challenging to determine experimentally for such systems and is often discussed in terms of the VDE.
| Cluster | Experimental VDE (eV) osti.gov | Calculated VDE (eV) osti.gov |
|---|---|---|
| [B₁₀H₁₀]²⁻ | Not Observed | -0.17 |
| [B₁₀H₁₀]²⁻·H₂O | 0.19 | 0.19 |
| [B₁₀H₁₀]²⁻·2H₂O | 0.54 | 0.54 |
| [B₁₀H₁₀]²⁻·3H₂O | 0.73 | 0.72 |
| [B₁₀H₁₀]²⁻·4H₂O | 0.92 | 0.90 |
| [B₁₀H₁₀]²⁻·5H₂O | 1.08 | 1.08 |
| [B₁₀H₁₀]²⁻·6H₂O | 1.27 | 1.26 |
| [B₁₀H₁₀]²⁻·7H₂O | 1.44 | 1.43 |
Molecular Orbital Analysis and Electron Distribution
The electronic properties of the [B₁₀H₁₀]²⁻ anion are governed by its unique molecular orbital structure and the distribution of its 2n+2 (where n=10) skeletal electrons, which leads to its characteristic three-dimensional aromaticity. mit.edu The dianion possesses a D4d symmetry, featuring two distinct types of boron vertices: two apical (caps) and eight equatorial (waist) atoms. mdpi.com This lower symmetry compared to the highly symmetric [B₁₂H₁₂]²⁻ (Icosahedral) results in a non-uniform distribution of electronic charge across the boron cage. osti.gov
Theoretical studies based on Density Functional Theory (DFT) and other high-level methods have shown that the Highest Occupied Molecular Orbital (HOMO) of the [B₁₀H₁₀]²⁻ anion is particularly high in energy. rsc.org This high-lying HOMO is a key factor in the anion's reactivity and its ability to form derivatives with low-energy intramolecular charge transfer bands. rsc.org
The distribution of the dianion's negative charge is not uniform. Calculations reveal that the excess negative charge is primarily localized on the hydrogen atoms, a feature common to closo-borane anions. osti.gov Furthermore, there is a distinct difference in charge between the apical and equatorial positions. In the [B₁₀H₁₀]²⁻ anion, the apical boron atoms are found to have more negative atomic charges compared to the equatorial boron atoms. semanticscholar.org This contrasts with the charge distribution in other closo-boranes like [B₇H₇]²⁻, where the equatorial atoms are more negative. semanticscholar.org This specific charge distribution influences the anion's interaction with solvents and its reactivity towards electrophilic attack, which is predicted to favor the apical positions. semanticscholar.org
The table below details the calculated atomic charges (Restrained Electrostatic Potential, RESP) on the distinct boron and hydrogen atoms of the isolated [B₁₀H₁₀]²⁻ cluster, illustrating the non-uniform electron distribution. osti.gov
| Atom Type | Calculated RESP Charge (e) osti.gov |
|---|---|
| Apical Boron (B_ax) | -0.08 |
| Equatorial Boron (B_eq) | -0.06 |
| Apical Hydrogen (H_ax) | -0.19 |
| Equatorial Hydrogen (H_eq) | -0.21 |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Methodologies Applied to [B₁₀H₁₀]²⁻
A variety of quantum chemical methods have been employed to investigate the [B₁₀H₁₀]²⁻ cluster, ranging from the widely used Density Functional Theory (DFT) to more computationally intensive ab initio techniques. These approaches are foundational for theoretical studies of such complex, medium-sized molecules. taylor.edu
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems, including the [B₁₀H₁₀]²⁻ anion. taylor.edumdpi.com DFT calculations have been extensively applied to investigate the geometry, substituent effects, and reaction mechanisms of this boron cluster. mdpi.comrsc.org For instance, DFT has been used to optimize the geometry of the [B₁₀H₁₀]²⁻ cage and its derivatives, confirming that a weak dielectric medium is necessary for proper geometry optimization in computational models. rsc.org
Studies have shown that the geometry of the {closo-B₁₀} cluster is dependent on the electronic nature of apical substituents. rsc.org DFT calculations, often combined with Time-Dependent DFT (TD-DFT), have been instrumental in augmenting experimental data from X-ray diffraction (XRD) and spectroscopic analyses to understand these effects. rsc.orgresearchgate.net Furthermore, DFT has been employed to model complex systems, such as the diprotonated analogue B₁₀H₁₂, to understand the electronic and geometric structures of its various isomers. researchgate.net The B3LYP functional, combined with basis sets like 6-311++G**, is a common choice for such investigations. researchgate.net The ωB97X-D3 functional has also been successfully used for studying the structures, reactivity, and NMR properties of closo-borates. mdpi.com DFT is also a key tool for calculating global and local reactivity descriptors. semanticscholar.org
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. High-level computational approaches, often referred to as quantum chemistry composite methods, combine results from several calculations to achieve high accuracy for thermodynamic quantities. wikipedia.org For complex systems like the [B₁₀H₁₀]²⁻ anion, these methods can provide benchmark data for validating less expensive theoretical models. For example, ab initio molecular dynamics (AIMD) is a method used to study the thermal stability of materials by simulating atomic motion over time based on forces calculated from first principles. aut.ac.ir Such high-level approaches are crucial for obtaining precise predictions of structural stability and energetics.
Electronic Structure and Bonding Analysis
The unique three-dimensional, electron-delocalized structure of the [B₁₀H₁₀]²⁻ anion gives rise to distinctive electronic properties. researchgate.net Theoretical analyses are vital for elucidating the nature of its molecular orbitals, charge distribution, and inherent stability.
Molecular Orbital (MO) theory describes the delocalized nature of electrons within a molecule. schrodinger.com Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. wikipedia.orgutexas.eduresearchgate.net
The [B₁₀H₁₀]²⁻ anion is noted for having a particularly high-lying HOMO, which facilitates relatively low-energy electronic excitations in its derivatives. rsc.org This property is central to its use in creating photoactive materials. Theoretical studies, primarily using TD-DFT, have shown that the HOMO-LUMO gap can be tuned by adding substituents to the boron cage. rsc.org Research on substituted derivatives has demonstrated that substituents at the apical B(10) position significantly impact the HOMO energy, while substituents on a π-system attached to the cage (like a pyridine (B92270) ring) primarily affect the LUMO energy. This selective control allows for the systematic variation of the molecule's absorption and emission energies. rsc.org
Table 1: Influence of Substituents on Frontier Orbitals of [B₁₀H₁₀]²⁻ Derivatives This table is illustrative, based on qualitative findings from research. Specific energy values depend on the exact derivative, solvent, and computational method.
| Substitution Position | Primary Orbital Affected | Effect on HOMO-LUMO Gap | Consequence for Photophysical Properties |
| Apical Boron Atom (e.g., B(10)) | HOMO | Modulates HOMO energy level | Controls the electron-donating character of the cluster |
| Attached π-System (e.g., Pyridine) | LUMO | Modulates LUMO energy level | Controls the electron-accepting character of the substituent |
Understanding the distribution of electronic charge and identifying reactive sites are key to predicting the chemical behavior of the [B₁₀H₁₀]²⁻ anion. Conceptual DFT provides a framework for this through various reactivity descriptors. semanticscholar.org
A comprehensive theoretical investigation of [BₙHₙ]²⁻ anions (where n=10-12) has classified them as marginal electrophiles based on global reactivity descriptors. semanticscholar.org The analysis of atomic charges reveals that boron atoms in the apical positions of the [B₁₀H₁₀]²⁻ cluster have more negative charge values compared to the equatorial boron atoms. semanticscholar.org
To pinpoint the most reactive sites for electrophilic attack, the Fukui function (f⁻) is calculated. semanticscholar.orgscielo.org.mxscholarsresearchlibrary.com The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes. scholarsresearchlibrary.com For the [B₁₀H₁₀]²⁻ anion, it has been determined that the Hirshfeld and Natural Bond Orbital (NBO) methods are the most appropriate for estimating Fukui functions, as other methods can lead to meaningless negative values. semanticscholar.orgresearchgate.net Calculations show that the boron atoms in the apical positions have the most positive Fukui function values. semanticscholar.org This correlates well with the atomic charge distribution and indicates that the apical positions are the most probable sites for electrophilic attack. semanticscholar.org
Table 2: Theoretical Reactivity Descriptors for the [B₁₀H₁₀]²⁻ Anion Data synthesized from the findings of a comprehensive DFT study on closo-borate anions. semanticscholar.org
| Descriptor | Finding | Implication |
| Global Reactivity | Classified as a marginal electrophile. | Indicates moderate reactivity towards nucleophiles. |
| Atomic Charges | Apical boron atoms are more negatively charged than equatorial ones. | Suggests non-uniform electron distribution across the cage. |
| Fukui Function (f⁻) | Apical boron atoms have the most positive values. | Apical positions are the most susceptible to electrophilic attack. |
| Computational Method | Hirshfeld and NBO approaches are most suitable for Fukui function calculation. | Highlights the importance of choosing appropriate computational schemes. |
Computational methods are crucial for assessing the thermodynamic stability of the [B₁₀H₁₀]²⁻ cluster and predicting the energetics of its reactions. aut.ac.irdiva-portal.org DFT calculations have been used to determine the relative energies of different isomers of related boron clusters, providing insight into their preferred structures. researchgate.net
For example, in a study of the model system B₁₀H₁₂, the diprotonated analogue of [B₁₀H₁₀]²⁻, DFT calculations (B3LYP/6-311++G**//B3LYP/6-31G*) were used to evaluate the relative energies of various isomers. researchgate.net The results showed that the preferred location for the extra protons is near the opposite apical B(1) and B(10) poles, which is consistent with charge separation within the molecule. researchgate.net The same study calculated the activation barriers for proton migration over the boron polyhedron, finding that migration between the two poles is a high-energy process (13–15 kcal/mol), whereas migration around a single pole has a very low activation barrier (~1.2–1.4 kcal/mol). researchgate.net These theoretical predictions of energetics provide a deep understanding of the cluster's dynamic behavior and structural stability.
Simulation of Reaction Mechanisms and Pathways
Theoretical simulations offer a powerful means to explore the potential energy surfaces of reactions involving the dodecahydrodecaborate anion, identifying transition states and intermediates that are often difficult to detect experimentally.
The functionalization of the exceptionally stable [B₁₂H₁₂]²⁻ cluster is often challenging. Electrophile-Induced Nucleophilic Substitution (EINS) has emerged as a significant pathway for the derivatization of closo-borate anions. rsc.orgmdpi.com While many detailed computational studies have focused on the closely related closo-decaborate anion ([B₁₀H₁₀]²⁻), the fundamental principles of the EINS mechanism are considered general to polyhedral boranes and can be extended to the dodecahydrodecaborate anion. rsc.orgmdpi.com
The EINS mechanism typically involves a two-step process. The first step is the activation of a B-H bond by an electrophile, such as a proton from a strong acid. rsc.org This leads to the formation of a key intermediate where a dihydrogen fragment is attached to a boron atom. mdpi.comresearchgate.net This intermediate is a critical species in the reaction pathway. The subsequent step involves the elimination of the dihydrogen molecule and the attack of a nucleophile on the now electrophilically activated boron center. mdpi.com
Computational studies on closo-borates have shown that the formation of an intermediate with a B(H₂) motif is a common feature of the EINS pathway. researchgate.net The regioselectivity of the substitution is influenced by the electronic properties of the boron cluster and the nature of any existing substituents. mdpi.com For the highly symmetric [B₁₂H₁₂]²⁻ anion, all boron vertices are initially equivalent. However, the introduction of a first substituent would direct subsequent functionalization. Theoretical calculations are crucial in predicting the most favorable sites for electrophilic attack and subsequent nucleophilic substitution.
It is noteworthy that the reaction of the closo-dodecaborate anion with hydrogen halides in dichloroethane can lead to chlorination, a process that can be understood within the framework of EINS. researchgate.net
Achieving regioselective functionalization of the twelve equivalent B-H vertices of the dodecahydrodecaborate anion is a significant synthetic challenge. Computational studies have been instrumental in understanding and predicting the factors that control this selectivity. A prime example is the theoretical investigation of the phenyliodo diacetate-mediated B-H functionalization of an amide-substituted closo-dodecaborate cluster. researchgate.net
In this study, density functional theory (DFT) calculations were employed to elucidate the reaction mechanism and the origin of the observed ortho-regioselectivity. The computational results revealed a concerted iodination-deprotonation process as the key step for the B-H bond iodination. This mechanistic insight was crucial in explaining the exceptional regioselectivity for the functionalization of the B-H bond at the ortho position relative to the amide substituent. researchgate.net
The theoretical model highlighted a unique reaction pathway for transformations promoted by iodine(III) reagents. This understanding is vital for the rational design of directing groups for the derivatization of the closo-dodecaborate cluster, enabling the synthesis of specifically functionalized boron clusters for various applications. researchgate.net
Modeling of Noncovalent Interactions in Hydrated Systems
The behavior of potassium dodecahydrodecaborate in its hydrated form is governed by a complex network of noncovalent interactions between the [B₁₂H₁₂]²⁻ anion, potassium cations, and water molecules. Computational modeling provides a detailed picture of these interactions.
The ability of the dodecahydrodecaborate anion to act as a guest in host-guest complexes has been explored computationally, particularly with macrocyclic receptors like cyclodextrins (CDs). rsc.orgosti.gov These studies offer fundamental insights into the noncovalent interactions that drive molecular recognition.
A combined photoelectron spectroscopy and computational study investigated the electronic structures and noncovalent interactions of a series of complexes formed between closo-dodecaborate anions ([B₁₂H₁₂]²⁻ and [B₁₂F₁₂]²⁻) and α-, β-, and γ-cyclodextrins. rsc.org DFT calculations revealed that the dodecaborate (B577226) anions are encapsulated within the cyclodextrin (B1172386) cavities. rsc.orgosti.gov
Energy decomposition analysis (EDA) and the independent gradient model (IGM) were used to probe the nature of the host-guest interactions. These analyses demonstrated that the complexation is primarily driven by electrostatic interactions. rsc.org A significant finding was the unambiguous identification of dihydrogen bonds between the hydridic hydrogens of the [B₁₂H₁₂]²⁻ anion and the hydrogens of the cyclodextrin. These dihydrogen bonds contribute to the stabilization of the host-guest complex. rsc.org
The computational results also showed that the encapsulation of the dodecaborate dianions within the cyclodextrin cavities leads to a significant increase in their electronic stability. rsc.org The degree of stabilization was found to be dependent on the size of the cyclodextrin, with β-CD and γ-CD showing a stronger effect than α-CD. rsc.orgosti.gov
Table 1: Calculated Vertical Detachment Energies (VDEs) and Adiabatic Detachment Energies (ADEs) for [B₁₂H₁₂]²⁻ and its Cyclodextrin Complexes rsc.org
| Compound | VDE (eV) | ADE (eV) |
| [B₁₂H₁₂]²⁻ | 1.15 | 0.93 |
| α-CD·[B₁₂H₁₂]²⁻ | 3.55 | 3.20 |
| β-CD·[B₁₂H₁₂]²⁻ | 3.90 | 3.60 |
| γ-CD·[B₁₂H₁₂]²⁻ | 3.85 | 3.60 |
Molecular dynamics (MD) simulations have been employed to study the structure and dynamics of the hydration shell around the dodecahydrodecaborate anion. nih.gov These simulations have revealed a unique organization of water molecules in the first solvation shell. A key feature is the formation of dihydrogen bonds between the hydrogen atoms of the [B₁₂H₁₂]²⁻ anion and the hydrogen atoms of the surrounding water molecules. nih.gov
The presence of substituents on the dodecaborate cluster has been shown to strongly influence the organization of this hydration shell. nih.gov Ab initio molecular dynamics (AIMD) simulations have also been used to investigate the temperature-dependent dynamics of a single water molecule interacting with the [B₁₂H₁₂]²⁻ anion. These simulations show that the water molecule exhibits significant rocking motions at low temperatures and can move across the surface of the anion at slightly elevated temperatures. researchgate.net
The dynamics of the hydrogen bond network in aqueous solutions containing ions are complex. Ultrafast 2D IR spectroscopy, often complemented by molecular dynamics simulations, is a powerful technique for probing these dynamics. Studies on aqueous salt solutions have shown that the global rearrangement of the hydrogen bond structure can be significantly slowed in the presence of ions. nih.gov While specific large-scale simulations of concentrated potassium dodecahydrodecaborate hydrate (B1144303) solutions are not abundant in the literature, these general findings suggest that the [B₁₂H₁₂]²⁻ anions and K⁺ cations will have a significant impact on the dynamics of the surrounding water network. The reorientational dynamics of the dodecahydrodecaborate anions themselves have been characterized in the solid state at high temperatures, revealing rapid reorientational motions. researchgate.net
Reactivity and Mechanistic Investigations of the Decahydrodecaborate Cage
Electrophilic Reactions on the Boron Cluster
Direct electrophilic substitution on the highly stable [B10H10]2- cage is not a straightforward process. The high stability and rigidity of the exopolyhedral B-H bonds hinder direct alkylation or acylation reactions that are common in other aromatic systems. mdpi.com However, functionalization can be achieved through mechanisms that are initiated by an electrophile, leading to subsequent nucleophilic substitution, a process often referred to as Electrophile-Induced Nucleophilic Substitution (EINS). researchgate.netmdpi.commdpi.com
The primary mechanism for the functionalization of the closo-decahydrodecaborate anion is the Electrophile-Induced Nucleophilic Substitution (EINS) mechanism. researchgate.netmdpi.com This multi-step process is initiated by the attack of an electrophile (E+) on the boron cage.
The proposed mechanism for the EINS process, particularly in the context of halogenation by HCl, involves the following key steps as elucidated by DFT calculations: researchgate.net
Formation of Dihydrogen-Bonded (DHB) Complexes : The reaction begins with the formation of a dihydrogen-bonded complex between the electrophile (in this case, the proton from HCl) and a B-H bond on the decaborate cage. This initial interaction is crucial as it determines the direction of the subsequent attack. researchgate.net
Proton Transfer : Following the formation of the DHB complex, a proton is transferred to the most reactive and elongated B-H bond of the cluster. researchgate.net
Intermediate Formation : This protonation leads to the formation of an intermediate species. In the case of reactions with carboxylic acids, an intermediate where one boron atom coordinates two hydrogen atoms, [B10H9(H2)]-, has been proposed. mdpi.com
Elimination and Nucleophilic Attack : The intermediate then eliminates a molecule of hydrogen (H2), generating a highly reactive [B10H9]- species. This species is then susceptible to nucleophilic attack by the conjugate base of the acid or another nucleophile present in the reaction mixture. mdpi.com
Computational studies on the related closo-dodecaborate ([B12H12]2-) cluster provide further insights into the transition states of such reactions. For instance, in the iodination of an amide-substituted closo-dodecaborate, a concerted iodination-deprotonation process has been identified as the key step for B-H functionalization. rsc.org This suggests that the transition state involves a simultaneous breaking of the B-H bond and formation of the new B-I bond, with the directing group playing a crucial role in stabilizing the transition state and controlling regioselectivity. rsc.org While this study is on a different boron cluster, the fundamental principles of a concerted mechanism involving the electrophile and a directing group or solvent molecule are likely applicable to the functionalization of the [B10H10]2- cage as well.
The outcome of electrophilically initiated reactions on the closo-decahydrodecaborate cage is highly dependent on the nature of the reagents and the reaction conditions. The choice of electrophilic initiator, nucleophile, and solvent all play a critical role in determining the degree and position of substitution.
Electrophilic Inductors : Lewis acids are commonly employed as electrophilic initiators to promote nucleophilic substitution on the decaborate cage. These include halides of Group IIIA and IVB elements such as BF3·Et2O, AlCl3, TiBr4, TiI4, ZrCl4, ZrI4, and HfCl4. researchgate.net Carbocations, generated in situ from halocarbons like triphenylmethyl chloride or 1-bromoadamantane, also serve as effective electrophilic triggers. researchgate.net
Nucleophiles and Solvents : The nucleophile, which can be the solvent itself, dictates the functional group that is introduced onto the boron cage. A wide range of nucleophiles have been successfully employed, including:
Cyclic ethers (e.g., tetrahydrofuran (B95107), 1,4-dioxane) researchgate.net
Thioethers researchgate.net
N,N-disubstituted amides researchgate.net
Nitriles researchgate.net
Carboxylic acids researchgate.net
The reaction of [B10H10]2- with these nucleophiles in the presence of an electrophilic inductor typically leads to mono- and disubstituted products. researchgate.net The second nucleophilic substitution generally occurs at an equatorial position trans to the first substituent. researchgate.net
Precursor-Mediated Functionalization : Due to the challenges of direct B-H activation, the use of functionalized precursors is a common strategy. Key precursors for the [B10H10]2- cage include:
Carbonyl derivatives , such as [2-B10H9CO]- mdpi.comnih.gov
Diazonium derivatives , such as [1-B10H9N2]- mdpi.com
Nitrilium derivatives , such as [2-B10H9NCCH3]- mdpi.com
These precursors offer a versatile platform for introducing a wide array of functional groups through subsequent reactions. For example, the carbonyl derivative [2-B10H9CO]- readily undergoes nucleophilic addition with Grignard reagents (RMgX) to yield mono-substituted derivatives of the type [2-B10H9COR]2- under mild conditions and in high yields. mdpi.comnih.gov This approach has been used to introduce ethyl, iso-propyl, pentyl, allyl, vinyl, and propynyl (B12738560) groups onto the decaborate cage. mdpi.comnih.gov
The table below summarizes the influence of different reagents on the products of electrophilically initiated reactions of the decahydrodecaborate cage.
| Electrophilic Initiator | Nucleophile/Solvent | Typical Product |
|---|---|---|
| Lewis Acids (e.g., AlCl3, TiBr4) | Cyclic Ethers (e.g., THF) | Mono- and di-ether substituted [B10H10]2- |
| Carbocations (from R-X) | N,N-disubstituted amides | Mono- and di-amide substituted [B10H10]2- |
| (COCl)2 | [B10H10]2- | [2-B10H9CO]- |
| - | Grignard Reagents (RMgX) on [2-B10H9CO]- | [2-B10H9COR]2- |
Directed Functionalization and Derivatization Strategies
Achieving regioselective functionalization of the closo-decahydrodecaborate cage is a significant synthetic challenge. Directed functionalization strategies, where a substituent on the cage directs the position of subsequent modifications, are crucial for overcoming this challenge.
While the literature specifically detailing directed functionalization of the [B10H10]2- cage is not as extensive as for other boron clusters like carboranes or the [B12H12]2- anion, the principles can be extrapolated. The introduction of a functional group that can coordinate to a catalyst or reagent can facilitate the activation of a specific B-H bond.
A computational study on the phenyliodo diacetate-mediated B-H functionalization of an amide-substituted closo-dodecaborate cluster provides a clear example of this principle. rsc.org The amide group acts as a directing group, facilitating a concerted iodination-deprotonation process at the ortho position. The amide's ability to act as a Brønsted base and stabilize the transition state is key to the observed high regioselectivity. rsc.org This mechanistic understanding is vital for the rational design of directing groups for the selective functionalization of boron clusters, including the decahydrodecaborate anion.
Derivatization strategies often involve the use of versatile precursors. As discussed previously, carbonyl, diazonium, and nitrilium derivatives of the closo-decahydrodecaborate anion serve as key platforms for further functionalization. mdpi.com For instance, the synthesis of derivatives containing pendant azido (B1232118) groups has been achieved through a multi-step synthesis starting from the [B10H10]2- anion. nih.gov These azido-functionalized decaborates can then be used in "click" chemistry reactions or as ligands in coordination chemistry. mdpi.comnih.gov Similarly, derivatives with pendant hydroxyl groups have been synthesized and used in the formation of lead(II) complexes. mdpi.com
The synthesis of substituted decaborates often involves a sequence of reactions, starting with the introduction of a versatile functional group that can be subsequently modified. This step-wise approach allows for the construction of complex, selectively functionalized decaborate derivatives that would be inaccessible through direct methods.
Selective B-H Activation and Substitution
The functionalization of the decahydrodecaborate cage can proceed through either electrophilic or nucleophilic substitution mechanisms. These reactions can be directed to the apical positions (boron atoms with a coordination number of 4) or the equatorial positions (boron atoms with a coordination number of 5), leading to the formation of mono-, di-, and polysubstituted derivatives. researchgate.net
A notable advancement in the selective functionalization of the [B₁₀H₁₀]²⁻ cage involves the use of its carbonyl derivative, [2-B₁₀H₉CO]⁻. nih.gov This precursor allows for a green, fast, and selective approach to synthesize mono-substituted derivatives via a nucleophilic addition reaction with Grignard reagents (RMgX). This method is effective for introducing a variety of organic functionalities, including ethyl, iso-propyl, pentyl, allyl, vinyl, and propynyl groups. The reaction is typically carried out under mild conditions and achieves high yields. nih.gov
The general reaction proceeds as follows:
[2-B₁₀H₉CO]⁻ + RMgX → [2-B₁₀H₉COR]²⁻ + MgX⁺
This carbonyl-mediated pathway offers a significant advantage over direct alkylation methods that often require harsh conditions and can lead to a mixture of polysubstituted products. nih.gov The reaction is conducted in an anhydrous tetrahydrofuran (THF) solution under an argon atmosphere at room temperature. The progress of the reaction is rapid, with the complete disappearance of the carbonyl precursor observed within 10 minutes of adding the Grignard reagent. nih.gov
| Substituent (R) | Grignard Reagent | Reaction Time | Yield |
|---|---|---|---|
| Ethyl | C₂H₅MgBr | 10 min | 70-80% |
| iso-Propyl | (CH₃)₂CHMgBr | 10 min | 70-80% |
| Pentyl | C₅H₁₁MgBr | 10 min | 70-80% |
| Allyl | CH₂=CHCH₂MgBr | 10 min | 70-80% |
| Vinyl | CH₂=CHMgBr | 10 min | 70-80% |
| Propynyl | CH₃C≡CMgBr | 10 min | 70-80% |
The data in this table is based on research findings on the selective functionalization of the carbonyl derivative of closo-decaborate. nih.gov
Synthesis of Multifunctional Derivatives
The development of synthetic routes to multifunctional derivatives of the decahydrodecaborate cage is crucial for its application in materials science and medicine. These derivatives can act as versatile building blocks for creating larger, more complex structures.
A key strategy for synthesizing such derivatives is the introduction of functional groups that can undergo further chemical transformations. The aforementioned synthesis of allyl, vinyl, and propynyl derivatives of the [B₁₀H₁₀]²⁻ cage is a prime example. nih.gov These unsaturated organic moieties serve as reactive handles for polymerization reactions, enabling the integration of the boron cluster into polymeric materials. nih.gov
Another approach to multifunctional derivatives involves the synthesis of closo-decaborates with pendant azido groups. For instance, derivatives such as [2-B₁₀H₉O(CH₂)₂O(CH₂)₂N₃]²⁻ and [2-B₁₀H₉O(CH₂)₅N₃]²⁻ have been synthesized. The azido group can participate in various click chemistry reactions or be used as a coordinating ligand in the formation of metal complexes. nih.gov These derivatives have been used to prepare mononuclear and binuclear lead(II) complexes, where the boron cluster can act as a ligand, coordinating to the metal center through its B-H groups or the oxygen atom of the exopolyhedral substituent. nih.gov
| Derivative Type | Synthetic Precursor | Functional Group | Potential Application |
|---|---|---|---|
| Alkene/Alkyne Substituted | [2-B₁₀H₉CO]⁻ | -C(O)CH₂CH=CH₂, -C(O)CH=CH₂, -C(O)C≡CH | Polymer integration |
| Azidoalkyl Substituted | 1,4-Dioxane derivative of [B₁₀H₁₀]²⁻ | -O(CH₂)₂O(CH₂)₂N₃, -O(CH₂)₅N₃ | Coordination chemistry, Click chemistry |
This table summarizes examples of multifunctional derivatives of the decahydrodecaborate anion and their potential applications. nih.govnih.gov
Redox Chemistry and Electrochemical Behavior
The redox chemistry of the decahydrodecaborate anion is a critical aspect of its reactivity, influencing its stability and potential applications in areas such as energy storage and catalysis. The [B₁₀H₁₀]²⁻ cluster can undergo electrochemical transformations, which have been investigated using techniques like cyclic voltammetry in various non-aqueous solvents, including acetonitrile, dichloromethane, and tetrahydrofuran.
A key feature of the electrochemical behavior of the [B₁₀H₁₀]²⁻ anion is its tendency to dimerize upon anodic oxidation. This process leads to the formation of the [B₂₀H₁₈]²⁻ anion. The electrochemical synthesis of this octadecahydroeicosaborate anion represents a novel approach to its preparation.
The proposed mechanism for the electrochemical dimerization is initiated by a one-electron oxidation of the [B₁₀H₁₀]²⁻ cluster to form a radical anion, [B₁₀H₁₀]¹⁻˙. This highly reactive intermediate can then couple with another radical anion or a neutral [B₁₀H₁₀] molecule, leading to the formation of the larger [B₂₀H₁₈]²⁻ cluster with the concomitant loss of H₂.
2[B₁₀H₁₀]²⁻ - 2e⁻ → 2[B₁₀H₁₀]¹⁻˙ → [B₂₀H₁₈]²⁻ + H₂
It is important to note that the stability of the oxidized species is a significant factor. In some instances, a single-electron oxidation of functionalized closo-[B₁₀H₁₀]²⁻ can lead to cage rupture processes. This highlights the delicate balance between the inherent stability of the closo-structure and its susceptibility to degradation upon changing its electronic state.
Advanced Materials Science Applications and Future Directions
Utilization in Functional Materials
The incorporation of the closo-decaborate cage into larger structures has led to the creation of functional materials with unique optical, physical, and chemical properties. The potassium salt, K₂[B₁₀H₁₀]·nH₂O, serves as a readily available starting material for these synthetic endeavors.
The rigid and geometrically defined nature of the closo-decaborate anion makes it an excellent candidate for integration into the core structure of liquid crystal molecules. nih.govacs.org Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals, and their molecular components typically require a rigid core to promote anisotropic ordering. The spherical, three-dimensional aromaticity of the [B₁₀H₁₀]²⁻ cluster offers a distinct alternative to the planar, aromatic rings (like benzene) traditionally used in liquid crystal design. nih.govmit.edu
Researchers have successfully synthesized liquid crystalline compounds by functionalizing the apical (1- and 10-) positions of the decaborate cluster with organic moieties that induce mesomorphic behavior. nih.gov Theoretical studies have been conducted on molecules such as 1-Dinitrogen-10-(4-pentyl-1-quinuclidinyl)-closo-decaborate and 1-Dinitrogen-10-(4-pentyl-1-thiacyclohexyl)-closo-decaborate, analyzing their charge distribution and UV absorption spectra to understand their potential for optical applications. researchgate.net The unique electronic structure of the boron cluster core can influence the optical and dielectric properties of the resulting liquid crystalline phase, opening avenues for new materials in display technologies and optical switching.
| Liquid Crystal Molecule | Core Structure | Significance |
| 1-Dinitrogen-10-(4-pentyl-1-quinuclidinyl)-closo-decaborate | closo-decaborate | Investigated for charge distribution and UV absorption properties. researchgate.net |
| 1-Dinitrogen-10-(4-pentyl-1-thiacyclohexyl)-closo-decaborate | closo-decaborate | Studied for its electronic transitions and potential UV stability. researchgate.net |
The dodecahydrodecaborate anion and its derivatives are highly effective building blocks for constructing coordination polymers and are considered promising components for Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net Coordination polymers are extended structures formed by linking metal ions with organic or inorganic ligands. The ability of the [B₁₀H₁₀]²⁻ cluster to be functionalized with coordinating groups, such as carboxylic acids, allows it to act as a multidentate linker. researchgate.netacs.org
A convenient, high-yield synthesis for the dicarboxylic acid derivative, [closo-B₁₀H₈-1,10-(COOH)₂]²⁻, has been developed, explicitly positioning it as a building block for functional MOFs and coordination polymers. rsc.orgresearchgate.net These ditopic linkers can coordinate with metal ions to create extended one-, two-, or three-dimensional networks. While the closely related carborane-dicarboxylates have been successfully incorporated into MOFs, the use of decaborate-based linkers is an emerging area of research. acs.org The resulting frameworks could exhibit unique properties derived from the boron cluster's charge, stability, and potential for post-synthetic modification.
Hybrid materials, which combine inorganic and organic components at the molecular level, can exhibit properties superior to those of the individual constituents. The dodecahydrodecaborate anion has been successfully incorporated into several classes of hybrid materials.
One notable example is the grafting of decaborate clusters onto polyoxometalates (POMs), creating novel POM-borate hybrid structures. researchgate.net These materials are synthesized by linking a functionalized decaborate cluster to a POM, such as a Keggin or Dawson-type anion, via a covalent tether like an aminopropylsilyl ligand. researchgate.net The resulting hybrid anion combines the redox activity of the POM with the stability and structural attributes of the boron cluster.
Furthermore, salts of the [B₁₀H₁₀]²⁻ anion have been used as components in metal matrix composites for creating protective coatings on steel surfaces. These composites leverage the thermal stability of the boron cluster. The anion also serves as a precursor for producing boron-containing ceramics, such as boron carbide nanofibers, through pyrolysis in a templating medium.
Ligand Design and Coordination Chemistry
The coordination chemistry of the dodecahydrodecaborate anion is rich and varied, offering modes of interaction with metal centers that are distinct from traditional organic ligands. This has led to its exploration as a unique element in ligand design.
Boron-rich clusters, including the closo-decaborate anion, are considered "organomimetic" because their chemical and physical properties allow them to replace or modify the structural and functional features of organic molecules. nih.gov Although they are inorganic clusters, their unique characteristics—such as rigidity, high stability, and three-dimensional aromaticity—make them 3D analogs of benzene. nih.govnih.gov
This organomimetic concept is central to using these clusters in ligand design. By functionalizing the boron cage with donor atoms (e.g., nitrogen from pyridine (B92270) or oxygen from carboxylates), ligands can be created where the cluster acts as a bulky, stable, and electronically tunable scaffold. acs.org This approach allows for the development of new ligand platforms that can access coordination geometries and electronic properties not typically available with purely organic ligands. nih.gov The steric bulk of the cluster can enforce specific coordination numbers or geometries on a metal center, while its electron-donating or -withdrawing character can be tuned through substitution on the cage. nih.gov
The dodecahydrodecaborate anion interacts with metal centers in several distinct ways, leading to the formation of complexes with novel structures and bonding. The primary coordination modes include:
Coordination via Exo-polyhedral Substituents: This is the most conventional mode, where the cluster is first functionalized with a traditional ligand group (e.g., carboxylate, pyridine). The metal ion then coordinates to the donor atoms of this functional group. This has been demonstrated in the formation of copper(II) and zinc(II) complexes with a pyridinium-carboxylate derivative of the closo-decaborate anion. acs.org
Direct B-H-M Coordination: The hydride-like hydrogen atoms on the surface of the cluster can interact directly with soft metal centers, such as Pb(II), Cu(I), and Ag(I), to form three-center, two-electron (3c-2e) M-H-B bonds. nih.gov This interaction involves the coordination of the metal to the triangular faces or edges of the boron polyhedron.
Bridging Ligand Behavior: Functionalized decaborate anions can act as bridging ligands, linking two or more metal centers to form polynuclear complexes or extended coordination polymers. This has been observed in lead(II) complexes where a substituted decaborate anion bridges two metal ions.
These varied coordination capabilities allow the [B₁₀H₁₀]²⁻ anion to serve as a versatile component in supramolecular chemistry and in the construction of complex, multidimensional materials.
Emerging Applications in Energy and Environmental Science
The global push for sustainable energy solutions and efficient environmental remediation technologies has spurred research into novel materials. Potassium dodecahydrodecaborate hydrate (B1144303), as part of the broader class of polyhedral boranes, is being explored for its potential contributions in these critical areas.
Hydrogen is considered a clean energy carrier, but its efficient and safe storage remains a significant technological challenge. acs.orgmdpi.com Solid-state hydrogen storage in materials like metal borohydrides is a promising avenue of research due to their high hydrogen densities. mdpi.com The dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻, a key component of the subject compound, has been identified as a stable intermediate in the dehydrogenation and rehydrogenation cycles of some metal borohydrides. mdpi.comresearchgate.net
While research specifically on potassium dodecahydrodecaborate hydrate is limited, its behavior can be inferred from analogous dodecahydro-closo-dodecaborate salts. These compounds are often formed during the thermal decomposition of borohydrides, acting as a "boron sink" that can hinder the reversibility of hydrogen storage. researchgate.net Understanding the thermodynamic stability and decomposition pathways of these closo-borates is crucial for designing reversible hydrogen storage systems. For instance, studies on lithium, sodium, and calcium dodecahydro-closo-dodecaborates have explored their hydrogenation under high pressure to reform the corresponding borohydrides, a key step for cyclability. researchgate.netosti.gov
The potential of dodecahydro-closo-dodecaborane units for hydrogen physisorption has also been investigated through theoretical calculations. nih.gov These studies suggest that the near-spherical [B₁₂H₁₂]²⁻ anion provides a surface with a favorable energy landscape for the physical adsorption of hydrogen molecules. nih.gov This dual potential for both chemical and physical hydrogen storage makes compounds like this compound intriguing subjects for future research in this field.
Table 1: Comparison of Hydrogen Storage Properties in Related Boron Compounds
| Compound Family | Storage Mechanism | Key Characteristics | Reference |
|---|---|---|---|
| Metal Borohydrides (e.g., LiBH₄, NaBH₄) | Chemisorption | High gravimetric and volumetric hydrogen densities; often require high temperatures for hydrogen release. | mdpi.com |
| Dodecahydro-closo-dodecaborates (e.g., K₂B₁₂H₁₂) | Physisorption (potential) & Chemisorption (intermediate) | Stable intermediates in borohydride (B1222165) decomposition; potential for direct physisorption on the anion surface. | researchgate.netnih.gov |
This table provides a generalized comparison. Specific properties can vary significantly between individual compounds within each family.
The unique chemical nature of polyhedral borane (B79455) anions, such as the dodecahydrodecaborate anion, suggests potential applications in separation technologies. While direct use of this compound for selective ion extraction is not widely documented, the principles of ion exchange and the behavior of boron-containing species in solution provide a basis for its potential role.
In various industrial processes, including brine processing for lithium extraction, the removal of boron is a critical step. uu.nlresearchgate.net Selective ion exchange resins have been developed for the targeted extraction of boron species from aqueous solutions. uu.nl The chemistry of polyhedral borane anions could potentially be harnessed to design new separation materials. Their defined size, charge, and ability to be functionalized could lead to the development of ionophores or extractants with high selectivity for specific metal cations.
Furthermore, hydrate-based separation is an emerging technology for purifying gas mixtures. mdpi.comresearchgate.net This process relies on the preferential formation of clathrate hydrates with certain gas molecules, effectively separating them from the mixture. While the structure of this compound is different from gas clathrates, the study of its formation and dissociation could provide insights into crystallization processes relevant to hydrate-based separation.
Future Research Avenues and Interdisciplinary Prospects
The exploration of this compound and related closo-boranes is still in its early stages, with numerous avenues for future research. mdpi.comfiveable.me The high stability and versatile chemistry of the closo-borane cage make it a valuable building block for new materials. vanderbilt.edu
Future research could focus on:
Electrolytes for Solid-State Batteries: The high ionic conductivity of some closo-borane salts, such as those containing the [B₁₀H₁₀]²⁻ and [B₁₂H₁₂]²⁻ anions, makes them promising candidates for solid-state electrolytes in next-generation batteries. nih.gov Investigating the ionic conductivity of potassium dodecahydrodecaborate and its hydrates could reveal its potential in this application.
Functionalized Materials: The hydrogen atoms on the closo-borane cage can be substituted with various functional groups. This opens up the possibility of creating tailored materials with specific properties, such as novel polymers, liquid crystals, or anion-trapping moieties for advanced electrolytes. vanderbilt.eduresearchgate.net
Biomedical Applications: The low toxicity of certain closo-borates has led to their investigation in biomedical fields, notably for Boron Neutron Capture Therapy (BNCT). mdpi.comvanderbilt.edu Further research could explore the potential of potassium dodecahydrodecaborate derivatives in this and other medical applications.
Computational Modeling: Advanced computational studies can provide deeper insights into the electronic structure, bonding, and reactivity of this compound. mdpi.com This can guide experimental efforts in designing new materials and predicting their properties for various applications.
The interdisciplinary nature of this research, spanning inorganic chemistry, materials science, physics, and engineering, promises a rich field of discovery with the potential for significant technological advancements.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling potassium dodecahydrodecaborate hydrate in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including tightly sealed safety goggles, impermeable gloves, and lab coats. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse under running water for several minutes. Avoid dust formation and ensure proper ventilation. Store in a cool, dry area away from incompatible materials like strong oxidizers .
Q. How can the purity of this compound be verified experimentally?
- Methodological Answer : Employ analytical techniques such as X-ray diffraction (XRD) for crystallinity analysis, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and thermogravimetric analysis (TGA) to quantify hydrate water content. Cross-reference results with CAS registry data (e.g., CAS 12008-75-2 for structural analogs) to validate purity .
Q. What are the critical parameters for synthesizing this compound in aqueous media?
- Methodological Answer : Optimize reaction temperature (e.g., 25–40°C), pH (neutral to slightly alkaline), and stoichiometric ratios of boron and potassium precursors. Monitor reaction progress via pH titration and spectroscopic methods (e.g., FTIR for borate anion confirmation). Post-synthesis, isolate crystals via slow evaporation or recrystallization .
Advanced Research Questions
Q. How do synthesis conditions (e.g., pressure, stirring) influence the stability and dissociation kinetics of this compound?
- Methodological Answer : Use high-pressure reactors to simulate hydrate formation under varying pressures. Compare dissociation rates via isothermal calorimetry or gas evolution measurements. For example, hydrates formed under quiescent conditions exhibit lower dissociation rates than those synthesized with agitation. Stability can be further assessed using differential scanning calorimetry (DSC) .
Q. What strategies resolve contradictions in reported crystallographic data for dodecahydrodecaborate hydrates?
- Methodological Answer : Perform single-crystal XRD with high-resolution detectors to refine unit cell parameters. Cross-validate with neutron diffraction for hydrogen/deuterium positioning. Discrepancies in lattice constants may arise from hydration variability; use dynamic vapor sorption (DVS) to correlate water content with structural changes .
Q. How can the hygroscopicity of this compound be mitigated during spectroscopic characterization?
- Methodological Answer : Conduct experiments in a glovebox under inert gas (N₂/Ar) with humidity <5%. For FTIR/Raman, prepare samples as KBr pellets in anhydrous conditions. Pre-dry the compound at 50–60°C under vacuum and monitor mass loss via TGA to establish dehydration thresholds .
Q. What experimental designs optimize boron-10 enrichment in this compound for neutron capture studies?
- Methodological Answer : Use isotopically enriched boric acid (¹⁰B) as a precursor. Purify intermediates via ion-exchange chromatography to remove non-enriched boron species. Confirm isotopic ratio using neutron activation analysis (NAA) or secondary ion mass spectrometry (SIMS) .
Methodological Notes
- Safety Compliance : Always reference SDS guidelines for borate hydrates, emphasizing first-aid measures for inhalation/ingestion and proper waste disposal .
- Data Validation : Cross-check analytical results with structural analogs (e.g., cesium dodecahydrodecaborate) to address gaps in literature .
- Advanced Instrumentation : Leverage synchrotron facilities for high-resolution structural studies and in-situ monitoring of hydrate dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
